molecular formula C11H16FN B13056985 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Cat. No.: B13056985
M. Wt: 181.25 g/mol
InChI Key: KBECHPXHNDRHEH-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, as well as a methyl group on the propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-fluoro-2-methylbenzoic acid or 4-fluoro-2-methylacetophenone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2-methylpropan-1-amine: Similar structure but lacks the methyl group on the phenyl ring.

    1-(4-Methylphenyl)-2-methylpropan-1-amine: Similar structure but lacks the fluorine atom on the phenyl ring.

    1-(4-Chloro-2-methylphenyl)-2-methylpropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H16FN/c1-7(2)11(13)10-5-4-9(12)6-8(10)3/h4-7,11H,13H2,1-3H3

InChI Key

KBECHPXHNDRHEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(C)C)N

Origin of Product

United States

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